molecular formula C24H23NO8 B588377 Desacetyl bisacodyl beta-D-glucuronide CAS No. 31050-47-2

Desacetyl bisacodyl beta-D-glucuronide

Cat. No.: B588377
CAS No.: 31050-47-2
M. Wt: 453.447
InChI Key: RRVPDCNRRXUDQK-JZOWGYKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desacetyl bisacodyl beta-D-glucuronide is a metabolite of bisacodyl, a stimulant laxative widely used to treat constipation. Bisacodyl undergoes hepatic metabolism via deacetylation and subsequent glucuronidation, forming this compound. This glucuronide conjugate is critical for excretion, as glucuronidation enhances water solubility and facilitates renal or biliary elimination . While bisacodyl itself is associated with adverse effects such as rectal ulcers and proctitis (as evidenced in case studies), the role of its glucuronide metabolite in toxicity remains understudied .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO8/c26-15-8-4-13(5-9-15)18(17-3-1-2-12-25-17)14-6-10-16(11-7-14)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h1-12,18-22,24,26-29H,(H,30,31)/t18?,19-,20-,21+,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVPDCNRRXUDQK-JZOWGYKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747512
Record name 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31050-47-2
Record name 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desacetyl bisacodyl beta-D-glucuronide typically involves the glucuronidation of desacetyl bisacodyl. The reaction conditions often require the presence of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the desacetyl bisacodyl molecule .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions under controlled conditions. The process ensures high yield and purity of the compound, making it suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Desacetyl bisacodyl beta-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

Comparative Analysis with Similar Beta-D-Glucuronides

Beta-D-glucuronides are common Phase II metabolites formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation. Below, desacetyl bisacodyl beta-D-glucuronide is compared to structurally or functionally analogous glucuronides, focusing on metabolic pathways, biological activity, and clinical implications.

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Features Biological Activity/Impact Reference(s)
This compound Not explicitly provided<sup>*</sup> Metabolite of bisacodyl; likely deacetylated at hydroxyl group + glucuronide Limited data; hypothesized to reduce parent drug toxicity via enhanced excretion
Chloramphenicol 3-O-beta-D-glucuronide C₁₇H₂₀Cl₂N₂O₁₁ 499.25 Glucuronide of chloramphenicol at the 3-OH position Inactive metabolite; critical for detoxification of chloramphenicol
Estradiol-17 beta-D-glucuronide (E217G) C₂₄H₃₂O₈ 464.5 D-ring glucuronide of estradiol Potent cholestatic agent; inhibits bile flow in rats and primates
Benazeprilat Acyl-beta-D-glucuronide C₂₈H₃₂N₂O₁₁ 572.56 Acyl-glucuronide of benazeprilat (ACE inhibitor metabolite) Potential reactive metabolite; acyl-glucuronides often linked to idiosyncratic toxicity
Apigenin 7-O-(3''-O-acetyl)-beta-D-glucuronide C₂₃H₂₀O₁₂ 504.4 Flavonoid glucuronide with acetyl modification Antioxidant; isolated from Plectranthus scutellarioides

Key Research Findings

  • Hepatotoxicity and Cholestasis :

    • Estradiol-17 beta-D-glucuronide (E217G) is a well-documented cholestatic agent in rodents and primates, inhibiting bile flow via D-ring glucuronidation . In contrast, A-ring glucuronides (e.g., estradiol-3-glucuronide) lack this effect, highlighting the importance of conjugation position .
    • This compound’s toxicity profile remains unclear, but bisacodyl itself is linked to severe rectal ulcers, suggesting a need to evaluate its metabolite’s role in gastrointestinal toxicity .
  • Metabolic Stability and Reactivity: Acyl-glucuronides (e.g., benazeprilat acyl-beta-D-glucuronide) are chemically reactive and may covalently bind to proteins, posing risks of immunogenicity or organ toxicity . Neutral glucuronides (e.g., chloramphenicol 3-O-glucuronide) are typically stable and non-toxic . this compound, as a non-acylated glucuronide, is likely less reactive, but its pharmacokinetic behavior requires further study.
  • Analytical Methods :

    • Beta-D-glucuronides are commonly quantified using fluorescent assays (e.g., 4-methylumbelliferyl beta-D-glucuronide cleavage) or HPLC-MS . These methods could be adapted for studying this compound .

Clinical and Pharmacological Implications

  • Bisacodyl vs. Its Metabolite: Bisacodyl’s direct irritant effects on the colon mucosa are well-documented, but its glucuronide metabolite may mitigate toxicity by accelerating clearance .
  • Species-Specific Differences :

    • E217G induces cholestasis in both rats and monkeys, suggesting translatability of glucuronide toxicity across species . This underscores the need for cross-species studies on this compound.

Biological Activity

Desacetyl bisacodyl beta-D-glucuronide is a metabolite of bisacodyl, a widely used stimulant laxative. Understanding its biological activity is crucial for evaluating its pharmacological effects, therapeutic potential, and safety profile. This article provides a comprehensive overview of the biological activity of this compound, backed by research findings and case studies.

Overview of Bisacodyl and Its Metabolites

Bisacodyl is primarily used for treating constipation and preparing patients for medical procedures. Upon administration, bisacodyl is metabolized in the gastrointestinal tract to form desacetyl bisacodyl and subsequently glucuronidated to form this compound. This metabolic pathway is significant as it influences the pharmacokinetics and pharmacodynamics of the drug.

The biological activity of this compound can be understood through its mechanism of action:

  • Stimulation of Motility : this compound enhances gastrointestinal motility by stimulating the parasympathetic nervous system, leading to increased contractions in the colon.
  • Water Transport Regulation : It reduces water absorption in the intestines, increasing stool water content and facilitating bowel movements. This effect is mediated by the inhibition of aquaporin 3 (AQP3) expression in intestinal epithelial cells .
  • Electrolyte Secretion : The compound promotes active transport of chloride and bicarbonate ions into the intestinal lumen, which draws water into the gut, further aiding in stool formation .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its absorption, distribution, metabolism, and elimination characteristics:

  • Absorption : Following oral administration, only a small fraction of bisacodyl is absorbed systemically; most remains in the gastrointestinal tract where it undergoes conversion to its active metabolites.
  • Distribution : The active metabolite, BHPM (bis-(p-hydroxyphenyl)-pyridyl-2-methane), has a volume of distribution ranging from 181 to 289 L in lactating women .
  • Elimination : The majority of bisacodyl and its metabolites are excreted in feces, with approximately 10% eliminated via urine as glucuronides .

In Vitro Studies

Several studies have explored the effects of this compound:

StudyModelKey Findings
Schubert et al. (1975)Guinea pig ileumDemonstrated dose-dependent contractile responses to bisacodyl .
Saunders et al. (1980)Rat intestineShowed that bisacodyl inhibits net water transport; this effect was correlated with dosage .
Krueger et al. (2020)Human colon mucosaBHPM increased muscle tone and stimulated ion secretion into the lumen .

Clinical Studies

Clinical investigations have provided insights into the therapeutic effects and safety profile:

  • A study involving healthy volunteers indicated that bisacodyl significantly increased colonic phasic activity compared to other laxatives like polyethylene glycol (PEG) and prucalopride .
  • Another clinical trial assessed the pharmacokinetics of bisacodyl formulations, revealing that approximately 51.8% of a dose was recovered in feces as free BHPM after administration .

Safety and Toxicity

While this compound is generally considered safe when used as directed, potential side effects include abdominal cramping, diarrhea, and electrolyte imbalances. Long-term use can lead to dependency on laxatives for bowel function.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for desacetyl bisacodyl beta-D-glucuronide, and how can reaction conditions be optimized for scalability?

  • Methodology : The compound can be synthesized via selective deacetylation of bisacodyl derivatives followed by glycosidation using 6,1-anhydroglucopyranuronic acid. SnCl₄ promotes anomerization to stabilize the β-D-glucuronide configuration. Reaction optimization should focus on temperature control (25–40°C) and stoichiometric ratios (1:1.2 molar ratio of bisacodyl to glucuronic acid donor) to minimize side products . Scalability requires rigorous HPLC monitoring (C18 columns, UV detection at 254 nm) to ensure >95% purity .

Q. Which analytical techniques are most reliable for identifying and quantifying this compound in experimental samples?

  • Methodology : Use hyphenated techniques like LC-MS/MS with electrospray ionization (ESI) in negative ion mode for quantification. NMR (¹H and ¹³C) confirms structural integrity, particularly the β-anomeric proton (δ 4.5–5.0 ppm) and glucuronide carboxylate (δ 170–175 ppm). For purity assessment, combine reverse-phase HPLC (gradient: 10–90% acetonitrile in 0.1% formic acid) with UV-Vis detection .

Q. What is the metabolic fate of this compound in preclinical models, and how does it differ from parent bisacodyl?

  • Methodology : Administer radiolabeled (³H or ¹⁴C) bisacodyl to rodent models and track metabolites via liquid scintillation counting. The glucuronide metabolite, unlike bisacodyl, remains unabsorbed in the gut lumen due to its polarity, acting locally on colonic mucosa without systemic exposure. Confirm using portal vein plasma analysis and fecal extraction .

Q. How can researchers design pharmacokinetic studies to assess the stability of this compound in biological matrices?

  • Methodology : Conduct stability tests in simulated gastric/intestinal fluids (pH 1.2–6.8) and human plasma. Use LC-MS/MS to measure degradation products (e.g., free bisacodyl). Stability-indicating assays should validate freeze-thaw cycles (-80°C to 25°C) and short-term storage (4°C for 24 hr) .

Q. What are the critical factors influencing the compound’s stability during long-term storage?

  • Methodology : Store lyophilized forms under inert gas (N₂) at -80°C to prevent hydrolysis. For aqueous solutions, adjust pH to 6.0–7.0 and add 0.01% sodium azide to inhibit microbial growth. Monitor degradation via UPLC-UV every 3 months .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s pharmacological effects?

  • Methodology : Perform ex vivo colonic tissue assays to measure mucosal fluid secretion and compare with in vivo laxation response in constipated models. Use siRNA knockdown of intestinal UDP-glucuronosyltransferases (UGTs) to isolate the glucuronide’s local vs. systemic contributions .

Q. What advanced techniques enable precise quantification of trace-level this compound in complex biological matrices?

  • Methodology : Employ stable isotope-labeled internal standards (e.g., deuterated analogs) for LC-MS/MS to correct matrix effects. Use microsampling techniques (10 µL blood) with dried blood spots (DBS) to enhance sensitivity (LOQ: 0.1 ng/mL) .

Q. How can stereochemical impurities in synthesized this compound be detected and minimized?

  • Methodology : Apply chiral HPLC (Chiralpak IA column) with polar organic mobile phases (methanol:ethanol, 90:10) to resolve α/β anomers. For absolute configuration confirmation, use X-ray crystallography or vibrational circular dichroism (VCD) .

Q. What experimental strategies elucidate interactions between this compound and gut microbiota enzymes?

  • Methodology : Incubate the compound with fecal microbiota cultures under anaerobic conditions. Profile β-glucuronidase activity via fluorometric assays (4-MUG substrate) and metagenomic sequencing to identify bacterial taxa responsible for deglucuronidation .

Q. How can isotope labeling (e.g., ¹³C or ²H) enhance mechanistic studies of this compound’s metabolism?

  • Methodology : Synthesize ¹³C-labeled glucuronide using isotopically enriched glucose precursors. Use tracer studies with NMR or high-resolution MS to map metabolic flux in enterocyte models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.